

# **Application of Liquid Scintillation Counting for Lesinurad Transporter Interaction Studies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Lesinurad |           |
| Cat. No.:            | B10764080 | Get Quote |

**Application Notes & Protocols** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed for the treatment of hyperuricemia associated with gout.[1][2] Its mechanism of action involves the inhibition of uric acid transporters in the kidney, primarily the urate transporter 1 (URAT1).[2][3] [4] Understanding the interaction of Lesinurad with various renal transporters is crucial for characterizing its efficacy, selectivity, and potential for drug-drug interactions. Liquid scintillation counting is a fundamental and highly sensitive technique used to quantify the interaction of radiolabeled compounds with these transporters.[5][6][7] This document provides detailed application notes and protocols for studying the interaction of Lesinurad with key renal transporters using liquid scintillation counting.

**Lesinurad** primarily targets URAT1, an apical transporter in the proximal tubule responsible for the majority of uric acid reabsorption.[4][8] By inhibiting URAT1, **Lesinurad** increases the fractional excretion of uric acid, thereby lowering serum uric acid levels.[4] In addition to URAT1, **Lesinurad** also interacts with Organic Anion Transporter 4 (OAT4), another apical transporter involved in urate reabsorption.[4] Furthermore, its interactions with basolateral transporters such as Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), which are involved in the secretion of organic anions and drugs, have been investigated to assess its drug-drug interaction profile.[4][9]



Radiotracer uptake and inhibition assays are the gold standard for determining the potency and selectivity of a drug for a specific transporter.[5][10] These assays typically involve the use of cells (e.g., HEK293) that are engineered to express a specific transporter.[2][11] A radiolabeled substrate for the transporter (e.g., [14C]-uric acid for URAT1) is incubated with the cells in the presence and absence of the test compound (**Lesinurad**). The amount of radioactivity taken up by the cells is then measured using a liquid scintillation counter.[5][6] A reduction in radioactivity in the presence of the test compound indicates inhibition of the transporter.

### **Data Presentation**

The following tables summarize the in vitro inhibitory activity of **Lesinurad** against key renal transporters, as determined by liquid scintillation counting-based assays.

Table 1: Inhibitory Potency (IC50) of **Lesinurad** against Apical Urate Reabsorption Transporters

| Transporter | Substrate       | Cell Line | IC50 (μM) | Reference |
|-------------|-----------------|-----------|-----------|-----------|
| URAT1       | [14C]-Uric Acid | HEK293    | 3.53      | [4]       |
| URAT1       | [14C]-Uric Acid | HEK293    | 6.94      | [12]      |
| OAT4        | [14C]-Uric Acid | HEK293    | 2.03      | [4]       |

Table 2: Inhibitory Potency (IC50) of Lesinurad against Basolateral Organic Anion Transporters

| Transporter | Substrate                        | Cell Line | IC <sub>50</sub> (μΜ) | Reference |
|-------------|----------------------------------|-----------|-----------------------|-----------|
| OAT1        | [³H]-p-<br>Aminohippuric<br>Acid | HEK293    | 3.90                  | [4]       |
| OAT3        | [³H]-Estrone<br>Sulfate          | HEK293    | 3.54                  | [4]       |

Table 3: Substrate Kinetics (Km) of Lesinurad for Renal Transporters



| Transporter | Lesinurad as a<br>Substrate | K <sub>m</sub> (µМ) | Reference |
|-------------|-----------------------------|---------------------|-----------|
| OAT1        | Yes                         | 0.85                | [9]       |
| OAT3        | Yes                         | 2                   | [9]       |
| OCT1        | Weak Substrate              | ~20                 | [9]       |

## **Experimental Protocols**

## Protocol 1: URAT1 Inhibition Assay using [14C]-Uric Acid and Liquid Scintillation Counting

Objective: To determine the inhibitory potency (IC<sub>50</sub>) of **Lesinurad** on URAT1-mediated uptake of [ $^{14}$ C]-uric acid in a cell-based assay.

#### Materials:

- HEK293 cells stably expressing human URAT1 (hURAT1)
- Control HEK293 cells (mock-transfected)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
- [14C]-Uric Acid (specific activity 50-60 mCi/mmol)
- Lesinurad
- Uptake Buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4)
- Wash Buffer (ice-cold PBS)
- Cell Lysis Buffer (e.g., 0.1 M NaOH)
- Scintillation Cocktail
- 24-well cell culture plates



• Liquid Scintillation Counter

#### Procedure:

- Cell Culture:
  - Culture hURAT1-HEK293 and mock-HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO<sub>2</sub> incubator.
  - Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2.5 x 10<sup>5</sup> cells/well).[11]
- Preparation of Reagents:
  - Prepare a stock solution of Lesinurad in a suitable solvent (e.g., DMSO) and make serial dilutions in Uptake Buffer to achieve the desired final concentrations.
  - Prepare the [<sup>14</sup>C]-uric acid working solution by diluting the stock in Uptake Buffer to a final concentration of 25 μM.[12]
- Uptake Inhibition Assay:
  - On the day of the assay, aspirate the culture medium from the wells.
  - Wash the cells twice with pre-warmed Uptake Buffer.
  - Pre-incubate the cells for 10-30 minutes at 37°C with Uptake Buffer containing various concentrations of Lesinurad or vehicle control.[11]
  - Initiate the uptake by adding the [14C]-uric acid working solution to each well and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.[12]
- Termination of Uptake and Cell Lysis:
  - To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.[12]



- Lyse the cells by adding Cell Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.
- Liquid Scintillation Counting:
  - Transfer the cell lysates to scintillation vials.
  - Add an appropriate volume of scintillation cocktail to each vial and mix thoroughly.
  - Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
- Data Analysis:
  - Subtract the CPM values from the mock-transfected cells (background) from the CPM values of the hURAT1-expressing cells.
  - Calculate the percentage of inhibition for each Lesinurad concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **Lesinurad** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: OAT1/OAT3 Inhibition Assay using Radiolabeled Substrates

Objective: To determine the inhibitory potency ( $IC_{50}$ ) of **Lesinurad** on OAT1- or OAT3-mediated uptake of a specific radiolabeled substrate.

#### Materials:

- HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)
- Control HEK293 cells (mock-transfected)
- Radiolabeled substrate:
  - For OAT1: [3H]-p-Aminohippuric Acid (PAH)



For OAT3: [<sup>3</sup>H]-Estrone Sulfate (ES)

#### Lesinurad

Other materials as listed in Protocol 1.

Procedure: The procedure is similar to Protocol 1 with the following modifications:

- Use the appropriate cell line (hOAT1-HEK293 or hOAT3-HEK293).
- Use the corresponding radiolabeled substrate ([3H]-PAH for OAT1 or [3H]-ES for OAT3) at a concentration close to its K<sub>m</sub> value if known, or at a low micromolar concentration.
- The incubation time for the uptake assay may need to be optimized for each transporter (typically 1-5 minutes).

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **Lesinurad** transporter interaction studies.





Click to download full resolution via product page

Caption: **Lesinurad**'s interaction with key renal urate transporters.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Liquid scintillation counting at the limit of detection in biogeosciences PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urate Transporters in the Kidney: What Clinicians Need to Know PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Interaction Studies Between Lesinurad, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular basis of the urate transporter URAT1 inhibition by gout drugs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Liquid Scintillation Counting for Lesinurad Transporter Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764080#application-of-liquid-scintillation-counting-for-lesinurad-transporter-interaction-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com